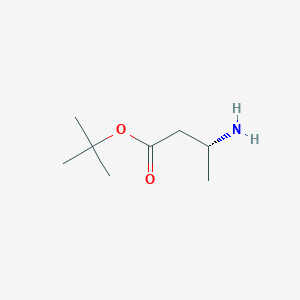

Tert-butyl (3R)-3-aminobutanoate

説明

Overview of Chiral Beta-Amino Acids and Esters in Modern Organic Synthesis

Chiral β-amino acids and their corresponding esters are non-proteinogenic amino acids that have garnered significant attention in organic synthesis. hilarispublisher.com Unlike their α-amino acid counterparts, the amino group is situated on the second carbon atom from the carboxyl group. This structural nuance imparts unique conformational preferences and biological activities, making them valuable components in the design of novel molecules. hilarispublisher.com The synthesis of these compounds in an enantiomerically pure form is a considerable challenge that has been met with the development of various catalytic asymmetric methods, including hydrogenation and cyclization reactions. hilarispublisher.comnih.gov These methods are crucial for producing stereochemically defined β-amino acids, which are instrumental as starting materials, chiral auxiliaries, and catalysts in a wide array of synthetic transformations. hilarispublisher.com

Importance of Enantioenriched Building Blocks in Pharmaceutical and Agrochemical Industries

The chirality of a molecule is a critical determinant of its biological function. nih.gov In the pharmaceutical industry, the use of single-enantiomer drugs is now a standard practice, driven by the understanding that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govacs.org Access to a diverse and high-quality collection of enantioenriched building blocks is a pragmatic strategy to accelerate drug discovery and enhance the quality of candidate compounds. csmres.co.ukillinois.edu These building blocks, which are pre-synthesized chiral molecules, allow medicinal chemists to rapidly construct complex molecular architectures with a high degree of stereochemical control. illinois.edunih.gov This approach not only streamlines the synthesis process but also facilitates the exploration of structure-activity relationships, ultimately leading to safer and more effective medicines. nih.govillinois.edu Similarly, the agrochemical industry relies on enantiopure compounds to develop pesticides and herbicides with improved efficacy and reduced environmental impact. hilarispublisher.com

Role of Tert-butyl (3R)-3-aminobutanoate as a Versatile Chiral Synthon and Intermediate

This compound has established itself as a highly versatile chiral synthon in organic synthesis. chemicalbook.com Its utility stems from the presence of multiple functional groups: a chiral center at the C3 position, a protected amino group, and a tert-butyl ester. The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. rsc.orgorganic-chemistry.org The amino group, often protected with a Boc group, can be deprotected and subsequently functionalized. chemicalbook.com

This combination of features makes this compound a valuable intermediate in the synthesis of a variety of complex molecules. For instance, it is a key component in the preparation of certain pharmaceutical agents, including inhibitors of human sirtuin 5 deacylase. chemicalbook.com Its application extends to the synthesis of chiral amines and other bioactive compounds. google.com The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage, and this chiral building block provides a reliable and efficient means to achieve this goal. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158849-23-1 | |

| Record name | 1,1-Dimethylethyl (3R)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158849-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Methodologies for the Enantioselective Synthesis of Tert Butyl 3r 3 Aminobutanoate

Chemoenzymatic Synthesis Routes to Chiral Beta-Amino Butanoates

Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, offer efficient pathways to chiral β-amino butanoates. These approaches often utilize enzymes for kinetic resolution or stereoselective transformations.

Enzymatic Resolution Strategies

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This strategy relies on the ability of enzymes to selectively catalyze a reaction with one enantiomer, leaving the other unreacted.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are extensively used for the kinetic resolution of racemic β-amino esters. mdpi.com CALB demonstrates high stereoselectivity in various transformations, including hydrolysis and transesterification. mdpi.com The enzyme's mechanism involves a catalytic triad (B1167595) typical of serine hydrolases. mdpi.com

In the kinetic resolution of racemic β-amino esters, CALB can selectively catalyze the hydrolysis or acylation of one enantiomer. For instance, in the presence of an acyl donor, CALB can preferentially acylate one enantiomer of a β-amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. cdnsciencepub.comresearchgate.net The efficiency of this resolution is often expressed by the enantiomeric ratio (E-value), with high E-values indicating excellent enantioselectivity. cdnsciencepub.com The choice of solvent and acyl donor can significantly influence the reaction's outcome. cdnsciencepub.comresearchgate.net For example, the resolution of ethyl 3-aminobutanoate has been successfully achieved using CALB catalysis in butyl butanoate. researchgate.net

| Substrate | Enzyme | Reaction Type | Conditions | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| (±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | Hydrolysis | iPr2O, 45 °C | ≥99% for (R)-ester and (S)-acid | >48% for each |

| (±)-Ethyl 3-aminobutanoate | Candida antarctica lipase B (CALB) | Sequential Resolution | Butyl butanoate | High | Not specified |

Aspartase, an enzyme that catalyzes the reversible addition of ammonia (B1221849) to fumarate (B1241708) to form L-aspartic acid, can be engineered for the synthesis of other chiral amines. Mutants of Escherichia coli aspartase have been developed to broaden their substrate scope. While direct application to tert-butyl (3R)-3-aminobutanoate synthesis is not explicitly detailed in the provided context, the principle of using engineered amino acid transaminases from organisms like E. coli for constructing chiral centers is established. researchgate.netgoogle.com These enzymes facilitate the transfer of an amino group from a donor to a keto acid acceptor, a key step in creating chiral amines. researchgate.net

Aza-Michael Addition Followed by Enzymatic Transformation

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming C-N bonds. researchgate.netmdpi.com This reaction can be followed by an enzymatic transformation to yield chiral β-amino esters. Lipases have been shown to catalyze the aza-Michael addition of amines to acrylates. mdpi.com For example, lipase TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of various aromatic amines to acrylates in a continuous-flow microreactor system, producing β-amino acid esters in high yields. mdpi.com This enzymatic approach offers a green alternative to traditional metal or base-catalyzed methods. mdpi.com Following the initial addition, a subsequent enzymatic resolution step could be employed to isolate the desired enantiomer.

| Amine Substrate | Acrylate (B77674) Substrate | Enzyme | Reaction Conditions | Yield |

|---|---|---|---|---|

| Aniline | Methyl acrylate | Lipase TL IM (Thermomyces lanuginosus) | Methanol, 35 °C, 30 min residence time (continuous flow) | 80.3% |

| Various aromatic amines | Various acrylates | Lipase TL IM (Thermomyces lanuginosus) | Methanol, continuous-flow microreactor | Up to excellent yields |

Biocatalytic Approaches Utilizing Whole Cells or Engineered Enzymes

The use of whole-cell biocatalysts or engineered enzymes presents a cost-effective and robust alternative to purified enzymes. nih.gov Whole-cell systems eliminate the need for enzyme purification and can provide a stable environment for the enzyme, sometimes even allowing for cofactor regeneration. nih.gov

Engineered enzymes, developed through directed evolution, can be tailored to exhibit improved activity, stability, and selectivity for non-natural substrates. nih.gov For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of various β-substituted amino acids. nih.govnih.gov These engineered enzymes work by catalyzing a nucleophilic attack on an electrophilic amino acrylate intermediate. nih.gov While specific examples for this compound are not provided, the potential to engineer enzymes like transaminases or other synthases for its production is a promising area of research. researchgate.net

Asymmetric Organocatalysis in the Formation of Beta-Amino Esters

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including β-amino esters. This approach utilizes small organic molecules as catalysts, avoiding the use of metals.

Chiral primary amine derivatives, such as those derived from amino acids, can act as effective organocatalysts in conjugate addition reactions. mdpi.com For example, β-amino acids themselves have been shown to be efficient organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides. mdpi.com The mechanism often involves the formation of a chiral enamine intermediate between the catalyst and one of the reactants. mdpi.com

In the context of β-amino ester synthesis, organocatalytic methods can be applied to the asymmetric addition of nucleophiles to α,β-unsaturated esters. While the provided search results focus more on the synthesis of α-amino esters through organocatalytic transamination or additions to imines, the principles can be extended to the synthesis of β-amino esters. rsc.orgnih.gov For instance, a chiral base derived from quinine (B1679958) has been used to catalyze the asymmetric biomimetic transamination of α-keto esters to produce β-branched α-amino esters with high enantioselectivity. rsc.org This highlights the potential of organocatalysis in establishing the stereocenter found in molecules like this compound.

Chiral Brønsted Acid Catalyzed Mannich-Type Reactions

The Mannich-type reaction, a cornerstone in the formation of carbon-carbon bonds for synthesizing β-amino carbonyl compounds, has been rendered highly enantioselective through the use of chiral Brønsted acid catalysts. thieme-connect.com These catalysts, particularly those derived from BINOL (1,1'-bi-2-naphthol) or TADDOL, activate aldimines towards nucleophilic attack by a ketene (B1206846) silyl (B83357) acetal. thieme-connect.comacs.org

In a representative example of this methodology, a chiral phosphoric acid derived from (R)-BINOL effectively catalyzes the reaction between aldimines and ketene silyl acetals. thieme-connect.com This approach smoothly yields β-amino esters with excellent enantioselectivities. thieme-connect.com The reaction's success often hinges on the structure of the catalyst and the substrates. For instance, phosphoric acid diesters featuring 4-nitrophenyl groups at the 3,3'-positions of the BINOL backbone have demonstrated high enantioselectivity, achieving up to 96% ee. nih.gov Theoretical studies suggest that the reaction proceeds through a nine-membered cyclic transition state, where the N-aryl group of the aldimine and the aryl group on the catalyst engage in aromatic stacking interactions, which helps to fix the geometry and control the facial selectivity. nih.gov The N-2-hydroxyphenyl group on the aldimine has been identified as crucial for the reaction's success. nih.gov

| Catalyst System | Substrates | Yield | Enantioselectivity (ee) | Key Findings |

| (R)-BINOL-derived phosphoric acid | Aldimines, Ketene silyl acetals | Good | Excellent | The N-2-hydroxyphenyl group on the aldimine is essential for high reactivity and selectivity. nih.gov |

| 9-Anthryl-substituted biphenol phosphoric acid | N-Boc imine, Difluoroenol silyl ethers | Good | Excellent | Effective for synthesizing β-amino-α,α-difluoro carbonyl compounds. acs.orgnih.gov |

| TADDOL-derived cyclic dialkyl phosphate (B84403) | Aldimines, Ketene silyl acetal | N/A | High | Demonstrates the utility of TADDOL-based Brønsted acids in Mannich-type reactions. acs.org |

Enantioselective Conjugate Addition Methodologies

Enantioselective conjugate addition, or the aza-Michael reaction, is a powerful and atom-economical method for creating the C-N bond in chiral β-amino esters. chinesechemsoc.org This strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. acs.org

One effective approach utilizes chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, attached to an α,β-unsaturated amide. acs.org The addition of a nitrogen nucleophile, like lithium dibenzylamide, proceeds with high diastereoselectivity. acs.org The resulting β-amino amide can then be readily converted into the desired β-amino ester. acs.org Another strategy employs organocatalysts. For example, cinchona alkaloid derivatives have been used to catalyze the addition of nitrogen nucleophiles to Michael acceptors, yielding products with high enantiomeric excess. nih.gov Recently, phase-transfer catalysis has also emerged as a potent method. A quinine-derived C(9)-urea ammonium (B1175870) salt successfully catalyzed the aza-Michael addition of a carbamate (B1207046) to an α,β-unsaturated ketone, achieving 96% ee, which was a key step in an enantioselective synthesis of (R)-sitagliptin. nih.gov

| Catalyst/Auxiliary | Nucleophile | Michael Acceptor | Yield | Stereoselectivity |

| (S,S)-(+)-Pseudoephedrine | Lithium dibenzylamide | α,β-Unsaturated amides | Good to Excellent | Good to Excellent (diastereoselectivity) |

| Quinine-derived PTC | tert-Butyl β-naphthylmethoxycarbamate | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | 94% | 96% ee |

| Cinchona-based primary amine | 4-Nitrophthalimide | α,β-Unsaturated ketones | 49-98% | 95-99% ee |

Asymmetric Metal-Catalyzed Hydrogenation and Related Reactions

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. For the synthesis of this compound, this typically involves the reduction of a prochiral enamine or a related unsaturated precursor.

Rhodium-Catalyzed Enamine Hydrogenation

The asymmetric hydrogenation of β-enamino esters is one of the most effective and widely used methods for producing chiral β-amino esters. acs.org This approach was notably employed in the commercial synthesis of Sitagliptin, a well-known DPP-4 inhibitor. acs.orgnih.gov The process involves the hydrogenation of a β-enamino ester precursor using a rhodium catalyst paired with a chiral phosphine (B1218219) ligand. acs.org

A highly efficient synthesis uses a Rh(I) catalyst with the chiral ligand (t)Bu-JOSIPHOS. nih.govacs.org This system allows for very low catalyst loading (as low as 0.15 mol%) while achieving nearly perfect optical purity. nih.govacs.org Other rhodium-bisphosphine ligand complexes, such as those with (R)-SDP, have also been shown to hydrogenate β-branched enamides with excellent enantioselectivities (88–96% ee) and quantitative yields. rsc.org The stereochemical outcome is often dependent on the geometry (E/Z) of the enamine substrate. acs.org

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Notes |

| Rh(I) / (t)Bu-JOSIPHOS | β-Enamino ester (dehydrositagliptin) | High | >99% | Implemented on manufacturing scale for Sitagliptin. nih.govacs.org |

| Rh / (R)-SDP | (Z)-β-Branched enamides | Quantitative | 88-96% | Effective for a range of β-stereogenic amines. rsc.org |

| Rh / Monodentate Phosphoramidites | (E)- and (Z)-β-(acylamino)acrylates | High | up to 99% | Different ligand systems optimized for (E) and (Z) isomers. acs.org |

| Rh / bisphosphine-thiourea | Unprotected N-H imines | up to 97% | up to 95% | Anion-binding interaction plays a key role in the mechanism. nih.gov |

Copper-Catalyzed Asymmetric Hydroamination

Copper-catalyzed asymmetric hydroamination represents a direct and atom-economical approach for the synthesis of chiral amines from alkenes. chinesechemsoc.orgnih.gov This method involves the addition of an N-H bond across a carbon-carbon double bond. While challenging for simple α,β-unsaturated esters due to their lower reactivity, recent advancements have made this a viable strategy. chinesechemsoc.org

A unified copper-catalyzed asymmetric hydroamination has been reported that works for a range of α,β-unsaturated acids, esters, and amides using hydroxylamine (B1172632) derivatives as the aminating reagents. chinesechemsoc.org This method provides direct access to β-amino acid derivatives with high regio- and enantioselectivity, avoiding the need for chiral auxiliaries. chinesechemsoc.org Mechanistic studies suggest that the reaction proceeds via the syn-addition of a copper-hydride species across the alkene, followed by the formation of the C-N bond with retention of stereochemistry. youtube.com

| Catalyst System | Amine Source | Substrate | Selectivity | Key Feature |

| Cu-Catalyst | Hydroxylamine derivatives | α,β-Unsaturated esters, amides, acids | High regio- and enantioselectivity | Unified method for various carbonyl compounds. chinesechemsoc.org |

| Cu(I) / Chiral Bisphosphine | Diphenylarsine (HAsPh₂) | α,β-Unsaturated esters | High to excellent enantioselectivity | Demonstrates hydroarsination as an analogue to hydroamination. nih.gov |

Derivatization and Stereoselective Transformations of Precursors

The synthesis of the final chiral product often relies on the efficient and stereocontrolled preparation of key precursors.

Horner-Wadsworth-Emmons Reactions in Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a vital tool for creating carbon-carbon double bonds, specifically for synthesizing α,β-unsaturated esters, which are key precursors for methods like conjugate addition and hydroamination. wikipedia.orgnih.gov The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

A significant advantage of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene isomer. wikipedia.org This is crucial because the stereochemistry of the subsequent asymmetric reaction can be highly dependent on the geometry of the alkene. The reaction uses a phosphonate (B1237965) ester, which is deprotonated by a base (e.g., n-BuLi, NaH) to form a nucleophilic carbanion. This carbanion then attacks an aldehyde, leading to an oxaphosphetane intermediate that collapses to form the alkene and a water-soluble phosphate byproduct, which is easily removed. youtube.com For example, tert-butyl crotonate, a direct precursor for the conjugate addition route to this compound, can be synthesized using the HWE reaction between an appropriate phosphonate and acetaldehyde. rsc.org

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Product | Stereoselectivity |

| Phosphonate-stabilized carbanion | Aldehyde or Ketone | α,β-Unsaturated ester | Predominantly (E)-alkene |

| Triethyl phosphonoacetate | Acetaldehyde | Ethyl crotonate | High (E)-selectivity |

| Diethyl (tert-butoxycarbonylmethyl)phosphonate | Acetaldehyde | tert-Butyl crotonate | High (E)-selectivity |

Stereoselective Reductions and Hydrogenations

A primary and highly effective strategy for the synthesis of this compound involves the stereoselective reduction of a prochiral precursor, typically tert-butyl 3-oxobutanoate or a related imine derivative. This approach leverages chiral catalysts or biocatalysts to control the formation of the stereocenter at the C3 position.

Asymmetric Hydrogenation of β-Keto Esters: The most direct route involves the asymmetric hydrogenation of tert-butyl 3-oxobutanoate. This reaction uses a transition metal catalyst, commonly ruthenium or rhodium, complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. Upon successful reduction, the corresponding β-hydroxy ester, tert-butyl (R)-3-hydroxybutanoate, is formed. This intermediate can then be converted to the desired amino compound through subsequent chemical transformations, such as mesylation followed by nucleophilic substitution with an amine source and deprotection.

Biocatalytic Reductions: Biocatalysis offers a powerful alternative for stereoselective reductions, often operating under mild conditions with exceptional selectivity. Enzymes such as keto reductases (KREDs) are employed to reduce the ketone functionality of tert-butyl 3-oxobutanoate. For instance, research on the asymmetric synthesis of a related compound, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, demonstrated the efficacy of whole-cell biotransformation using Lactobacillus kefir. nih.gov This process achieved high diastereomeric and enantiomeric excess through the reduction of the corresponding diketo precursor. nih.gov Similarly, genetically engineered baker's yeast (Saccharomyces cerevisiae) and enzymes isolated from microorganisms like Streptomyces avermitilis have been developed to be highly stereoselective reagents for β-keto ester reductions. nih.govnih.gov These biocatalytic systems can provide direct access to the chiral β-hydroxy ester precursor with high optical purity.

Reductive Amination: A more direct route to the target amine is through asymmetric reductive amination of tert-butyl 3-oxobutanoate. This one-pot reaction involves the condensation of the keto-ester with an ammonia source to form an enamine or imine intermediate in situ, which is then hydrogenated stereoselectively. This method is highly atom-economical as it forms the C-N bond and the stereocenter in a single cascade.

Below is a table summarizing key aspects of these stereoselective reduction strategies.

| Method | Precursor | Key Reagent/Catalyst | Product of Reduction | Key Advantages |

| Asymmetric Hydrogenation | tert-Butyl 3-oxobutanoate | Ru- or Rh-complex with chiral ligand (e.g., BINAP) | tert-Butyl (R)-3-hydroxybutanoate | High turnover, well-established ligands |

| Biocatalytic Reduction | tert-Butyl 3-oxobutanoate | Keto Reductase (KRED), e.g., from Lactobacillus | tert-Butyl (R)-3-hydroxybutanoate | High enantioselectivity, mild conditions |

| Asymmetric Reductive Amination | tert-Butyl 3-oxobutanoate | Ammonia source + Hydrogenation catalyst (e.g., Ir, Rh) | This compound | High atom economy, fewer steps |

Chiral Auxiliary-Controlled Synthetic Pathways

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry during synthesis. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of this compound, sulfinamides are particularly effective auxiliaries.

A prominent example is the use of (R)-tert-butanesulfinamide, a versatile chiral auxiliary developed for the asymmetric synthesis of amines. yale.edu The synthetic sequence begins with the condensation of (R)-tert-butanesulfinamide with the precursor ketone, tert-butyl 3-oxobutanoate. This reaction forms an N-sulfinyl ketimine. The subsequent diastereoselective reduction of the C=N bond is controlled by the chiral sulfinyl group. The reducing agent attacks the imine from the less sterically hindered face of the substrate-auxiliary complex. Finally, the auxiliary is cleaved under acidic conditions to yield the target primary amine, this compound, with high enantiomeric purity.

The general pathway using a chiral auxiliary is outlined in the table below.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Condensation | tert-Butyl 3-oxobutanoate, (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-sulfinyl ketimine | Formation of the chiral substrate |

| 2 | Diastereoselective Reduction | NaBH₄, L-Selectride®, or other hydride source | N-sulfinyl amino ester | Stereocontrolled formation of the C-N bond |

| 3 | Auxiliary Cleavage | HCl in a protic solvent (e.g., Methanol) | This compound | Release of the chiral product and recovery of the auxiliary |

This method is highly reliable and provides predictable stereochemical outcomes, making it a valuable strategy in both academic and industrial settings for producing chiral amines. yale.edu

Green Chemistry Principles in Synthetic Design and Execution

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include maximizing atom economy, using safer solvents, and minimizing the use of protecting groups.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Strategies that maximize atom economy, such as catalytic reactions, are inherently less wasteful.

For the synthesis of this compound, catalytic asymmetric hydrogenation or reductive amination represents a significant improvement in atom economy over classical stoichiometric methods. For example, a reduction using a stoichiometric hydride reagent like sodium borohydride (B1222165) generates stoichiometric amounts of boron-containing waste. In contrast, a catalytic hydrogenation uses a small amount of catalyst with hydrogen gas, where the only byproduct is ideally water, leading to a much higher atom economy.

The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, is another metric used to assess the environmental impact of a process. A lower E-factor signifies a greener process. Studies on the synthesis of the related (S)-3-aminobutanoic acid have shown that optimizing a process by incorporating enzymatic steps and reducing purification steps can dramatically lower the E-factor.

| Synthetic Strategy | Key Transformation | Atom Economy | Waste Profile |

| Chiral Auxiliary Method | Stoichiometric reduction and auxiliary cleavage | Lower | Stoichiometric byproducts from reductant and acid/base for cleavage |

| Catalytic Asymmetric Hydrogenation | Catalytic reduction of C=O or C=N bond | Higher | Minimal waste, mostly solvent and catalyst residues |

Utilization of Safer Solvents and Solvent-Free Processes

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Green chemistry encourages the use of safer, less toxic, and more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the context of this compound synthesis, replacing hazardous solvents like dichloromethane (B109758) or ethers with greener alternatives such as ethanol, 2-propanol, or even water (especially in biocatalytic steps) is a key objective. Ethanol, for instance, can be used as a solvent for hydrogenation reactions. google.com

Furthermore, solvent-free reaction conditions represent an ideal scenario. A novel, solvent-free method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under electromagnetic milling conditions has been reported. rsc.org This approach is base-free and operates at ambient temperature, offering a highly sustainable route for the esterification step. rsc.org Similarly, solvent-free methods for the protection of amines have been developed, reducing waste and simplifying work-up procedures. organic-chemistry.org

Reduction and Avoidance of Protecting Group Chemistry

Protecting groups are temporary modifications of functional groups that add steps, reagents, and waste to a synthetic sequence. researchgate.net A key goal of green synthesis is to design routes that avoid or minimize their use.

In a traditional synthesis of this compound, the amine might be protected (e.g., as a carbamate) during one step, only to be deprotected later. For example, a synthesis starting from (R)-3-aminobutyric acid would require esterification, and to prevent side reactions, the amino group would typically be protected first (e.g., with a Boc group), and this protecting group would have to be removed later if the free amine is desired.

A greener approach is to use a method that does not require protection.

Direct Esterification: Methods have been developed for the direct synthesis of tert-butyl esters from free amino acids, for instance, by using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. organic-chemistry.org This avoids the protection-deprotection sequence for the amino group.

Direct Asymmetric Reductive Amination: As mentioned previously, the direct asymmetric reductive amination of tert-butyl 3-oxobutanoate forms the amine directly, bypassing the need to handle a protected amine intermediate. This strategy significantly improves process efficiency by reducing the number of synthetic steps.

The table below contrasts a protecting group-heavy synthesis with a more streamlined, protecting group-free approach.

| Approach | Step 1 | Step 2 | Step 3 | Step 4 | Overall Efficiency |

| With Protecting Group | N-Protection of (R)-3-aminobutyric acid | Esterification | Deprotection | - | Lower (more steps, more waste) |

| Protecting Group-Free | Asymmetric Reductive Amination of tert-butyl 3-oxobutanoate | - | - | - | Higher (fewer steps, less waste) |

By embracing these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with greater control, efficiency, and environmental responsibility.

Process Development and Optimization for Industrial Scale Production

Evaluation of Reaction Conditions for Enhanced Yield and Stereoselectivity

The economic viability and success of producing enantiomerically pure compounds like tert-butyl (3R)-3-aminobutanoate on an industrial scale are heavily reliant on the meticulous optimization of reaction parameters. This section explores the key variables that influence the yield and stereoselectivity of its synthesis.

Temperature and Pressure Optimization

For enzymatic resolutions, a common method for producing chiral amines and esters, temperature plays a vital role in enzyme activity and stability. For instance, in the kinetic resolution of a β-amino acid ester using penicillin amidohydrolase, a temperature of 28°C was found to be optimal for the bioconversion. researchgate.net Similarly, high-pressure conditions have been explored for the addition of amines to α,β-ethylenic esters, a reaction type relevant to the synthesis of β-amino esters, indicating that pressure can be a valuable tool to enhance reaction rates and influence stereochemical outcomes. acs.org

The synthesis of tert-butylamines can also be achieved under specific temperature-controlled conditions. For example, a process for synthesizing tert-butyl urea, a precursor to tert-butylamine, involves maintaining the reaction temperature between 20-25°C. nih.gov While specific data for the direct synthesis of this compound is limited in publicly available literature, the principles of temperature and pressure optimization from analogous reactions provide a strong foundation for process development.

Table 1: General Temperature Ranges for Relevant Synthesis Steps

| Reaction Type | Typical Temperature Range (°C) | Reference |

| Enzymatic Kinetic Resolution | 25 - 40 | researchgate.net |

| Chemical Synthesis of Tert-butyl Urea | 20 - 25 | nih.gov |

| High-Pressure Amine Addition | Ambient to elevated, pressure-dependent | acs.org |

This table provides generalized temperature ranges based on similar chemical transformations and should be optimized for the specific synthesis of this compound.

Catalyst Efficiency, Turnover Number, and Recyclability

The choice of catalyst is a cornerstone of stereoselective synthesis. For the production of this compound, both chemical and enzymatic catalysts are employed, and their efficiency is measured by several key metrics, including turnover number (TON) and recyclability.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure amines. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), and penicillin amidohydrolase are frequently used. researchgate.netresearchgate.net In a study on the resolution of a β-amino acid ester, an immobilized penicillin amidohydrolase was successfully recycled for 15 cycles at a 0.4-L scale, and extrapolation suggested it could be used for approximately 25 cycles before losing 50% of its initial activity. researchgate.net The recyclability of immobilized enzymes is a significant advantage in industrial processes, as it reduces catalyst cost and simplifies product purification. rsc.org

The recyclability of these catalysts is also a key consideration. Supported catalysts, where the active catalytic species is anchored to a solid support, are often employed to facilitate separation and reuse. rsc.org For example, a novel recyclable organocatalyst has been developed for the gram-scale enantioselective synthesis of (S)-baclofen, demonstrating the potential for sustainable catalytic processes. nih.gov

Table 2: Catalyst Performance in Similar Chiral Syntheses

| Catalyst Type | Key Performance Indicator | Value | Reference |

| Immobilized Penicillin Amidohydrolase | Recyclability | ~25 cycles (extrapolated) | researchgate.net |

| Recyclable Organocatalyst | Recycling Efficiency | 91-100% over 5 cycles | nih.gov |

| Supported Chiral Catalyst | Recyclability | Multiple cycles with minimal loss of activity | rsc.org |

This table illustrates the performance of catalysts in analogous reactions, highlighting the potential for developing efficient and recyclable catalytic systems for this compound production.

Scale-Up Challenges and Solutions in Stereoselective Synthesis

Translating a successful laboratory-scale synthesis to an industrial process presents numerous challenges, particularly for stereoselective reactions where maintaining high enantiopurity is critical. The scale-up of this compound production requires careful consideration of factors such as heat and mass transfer, reaction kinetics, and equipment limitations.

One of the primary challenges in scaling up enzymatic resolutions is maintaining optimal reaction conditions, such as pH and temperature, in a large reactor volume. researchgate.net Inadequate mixing can lead to localized pH or temperature gradients, which can negatively impact enzyme activity and selectivity. The use of immobilized enzymes in packed-bed reactors can offer a solution by providing better control over reaction parameters and simplifying catalyst-product separation. whiterose.ac.uk

For chemical syntheses, ensuring efficient mixing to maintain homogeneity, especially when dealing with slurries or multi-phase systems, is crucial. The heat generated in exothermic reactions must be effectively removed to prevent temperature spikes that could lead to side reactions and a decrease in stereoselectivity. The choice of reactor design and agitation system is therefore critical for a successful scale-up.

Furthermore, the transition from batch to continuous processing is a strategy increasingly adopted in the pharmaceutical industry to improve efficiency, consistency, and safety. Continuous flow reactors can offer better control over reaction parameters and facilitate easier automation and integration of downstream processing steps.

Environmental Impact Assessment of Synthetic Routes

A comprehensive evaluation of the environmental footprint of a chemical process is an integral part of modern industrial chemistry. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the production of this compound, assessing the environmental impact of different synthetic routes is crucial for developing a sustainable manufacturing process.

E-factor and Selectivity Index (S-1) Analysis

The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are widely used metrics to quantify the environmental impact of a chemical process. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the product. researchgate.netchemanager-online.com A lower E-factor and PMI indicate a more environmentally friendly process.

The pharmaceutical industry historically has high E-factors, often ranging from 25 to over 100, due to the complexity of the molecules and the stringent purity requirements. chemanager-online.com While a specific E-factor for the industrial synthesis of this compound is not publicly documented, it is a critical parameter to be evaluated during process development.

The Selectivity Index (S-1) is another important metric, particularly for stereoselective reactions. It is a measure of the amount of desired product formed relative to the total amount of all products. A high S-1 value signifies a highly selective reaction with minimal byproduct formation.

Table 3: Typical E-Factors in the Chemical Industry

| Industry Sector | E-Factor (kg waste/kg product) |

| Oil Refining | < 0.1 |

| Bulk Chemicals | < 1 - 5 |

| Fine Chemicals | 5 - >50 |

| Pharmaceuticals | 25 - >100 |

Source: Adapted from Sheldon, R. A. (2014). chemanager-online.com

Comparative Mass Balancing and Environmental Assessment

A comparative mass balance analysis of different synthetic routes to this compound is essential for selecting the most sustainable option. This involves a detailed accounting of all inputs (raw materials, solvents, energy) and outputs (product, byproducts, waste) for each route.

For instance, a comparison between a traditional chemical synthesis and a biocatalytic route can reveal significant differences in environmental impact. Biocatalytic processes often operate under milder conditions (lower temperature and pressure) and in aqueous media, reducing energy consumption and the use of volatile organic solvents. nih.gov A life cycle assessment (LCA) can provide a comprehensive comparison of the environmental impacts of different synthetic routes, considering factors such as raw material extraction, energy consumption, and waste disposal. nih.gov

A study comparing chemical and biocatalytic synthesis of another pharmaceutical intermediate found the biocatalytic route to be superior in all considered environmental categories, with a significantly lower global warming potential. nih.gov This highlights the potential of enzymatic methods to significantly reduce the environmental footprint of producing chiral compounds like this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods for Enantiomeric Excess Determination

Chromatography is the cornerstone for separating the (R)- and (S)-enantiomers of tert-butyl 3-aminobutanoate and determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Chiral HPLC is a powerful technique for separating enantiomers. The development of a successful method involves a systematic screening of chiral stationary phases (CSPs) and mobile phases to achieve optimal resolution.

Method Development Strategy: A logical approach to method development begins with screening a set of diverse CSPs with a range of mobile phases. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used and often provide excellent enantioselectivity for a broad array of compounds, including amino acid esters. ymc.co.jpyakhak.org

The initial screening typically involves several columns and mobile phase systems. ymc.co.jp For normal-phase chromatography, common mobile phases consist of n-hexane mixed with an alcohol like 2-propanol or ethanol. chromatographyonline.comyakhak.org For basic compounds like amines, the addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution. chromatographyonline.com Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used. chromatographyonline.com The separation can be performed in isocratic mode, where the mobile phase composition is constant, or with a gradient elution, where the composition changes over time to optimize separation. chromatographyonline.comymc.co.jp

Factors such as flow rate and temperature are also optimized; lower flow rates and controlled temperatures can significantly enhance chiral selectivity. sigmaaldrich.com Detection is commonly performed using a UV detector. yakhak.org

Interactive Table: Initial HPLC Screening Conditions for Chiral Amines/Esters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) | Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) sigmaaldrich.com | Pirkle-type (e.g., Astec® CLC-L) sigmaaldrich.com |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Methanol w/ 0.1% TFA | Acetonitrile / Water (60:40, v/v) chromatographyonline.com |

| Additive | 0.1% Diethylamine (DEA) for basic analytes chromatographyonline.com | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes chromatographyonline.com | Ammonium (B1175870) formate (B1220265) for buffered systems nih.gov |

| Flow Rate | 1.0 mL/min chromatographyonline.com | 0.5 mL/min | 0.2 mL/min sigmaaldrich.comnih.gov |

| Temperature | Ambient | 20 °C nih.gov | 35 °C nih.gov |

This table represents a typical starting point for method development. The optimal conditions for tert-butyl (3R)-3-aminobutanoate would be determined experimentally.

Gas chromatography offers a high-efficiency alternative for chiral separations, particularly for volatile compounds or those that can be readily derivatized. The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. azom.com

Chiral Stationary Phases for GC: The most common and effective CSPs for GC are based on derivatized cyclodextrins. nih.govgcms.cz Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes. By modifying the hydroxyl groups on the cyclodextrin (B1172386) macrocycle with various substituents, their enantioselective properties can be finely tuned. gcms.czchromatographyonline.com For instance, derivatives like 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin have proven effective for a wide range of applications. chromatographyonline.com These cyclodextrin derivatives are typically dissolved in a polysiloxane polymer and coated onto a fused silica (B1680970) capillary column. azom.comgcms.cz

The choice of the specific cyclodextrin derivative is critical and depends on the structure of the analyte. chromatographyonline.com The separation is influenced by factors such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. azom.com Temperature plays a significant role, with lower temperatures generally leading to better enantioselectivity, requiring a compromise between resolution and analysis time. chromatographyonline.com

Interactive Table: Common GC Chiral Stationary Phases

| CSP Type | Common Derivatives | Typical Applications |

| β-Cyclodextrin | Permethylated, 2,6-di-O-pentyl, 3-O-butyryl-2,6-di-O-pentyl | General purpose, flavors, fragrances, pharmaceutical compounds gcms.cz |

| γ-Cyclodextrin | 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl | Alcohols, ketones, esters, amines, halogenated compounds chromatographyonline.com |

| α-Cyclodextrin | Permethylated | Smaller, more volatile compounds |

| Chiral Ionic Liquids | Amino acid ester based wiley.com | Emerging phases for various chiral analytes wiley.com |

While chiral chromatography physically separates enantiomers, chiroptical detectors can provide information about the stereochemistry of an analyte without separation. In a less common approach, an achiral HPLC column can be coupled with a chiroptical detector, such as a circular dichroism (CD) or optical rotation (OR) detector.

In this setup, the HPLC serves to isolate the compound of interest from other impurities in the sample. As the purified, but still racemic or enantioenriched, compound elutes as a single peak, it passes through the chiroptical detector. The detector measures the bulk optical activity of the eluting peak. A non-zero signal would indicate that the sample is not a perfect racemate and possesses an enantiomeric excess. While this method can confirm the presence of optical activity, it cannot by itself determine the enantiomeric excess without a standard of the pure enantiomer for calibration. More commonly, these detectors are used in conjunction with chiral HPLC to assign the elution order of the separated enantiomers by comparing the sign of the detector signal (+ or -) to the known optical rotation of each pure enantiomer.

In many research and discovery settings, a pure standard of each enantiomer may not be available for calibration. In such cases, the enantiomeric excess can still be accurately determined from a chromatogram obtained using a chiral separation method (HPLC or GC).

This strategy relies on a key assumption: that the response factor of the detector is identical for both enantiomers. For most common detectors like UV-Vis and Flame Ionization Detectors (FID) used in GC, this assumption is valid. Under this condition, the relative area of the chromatographic peaks corresponding to the two enantiomers is directly proportional to their concentration ratio in the sample.

The enantiomeric excess (% e.e.) is then calculated using the areas of the two peaks:

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

This approach was successfully used to determine the enantiomeric purity of commercially available chiral amines and amino acid esters, where impurities as low as 0.05% were quantified. yakhak.org

Spectroscopic Characterization of Enantiopurity and Structural Integrity

Spectroscopy provides essential information about the molecular structure of the compound, confirming its identity and integrity.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm that the correct product, this compound, has been synthesized. nih.gov

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show characteristic signals:

A large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). hmdb.ca

A multiplet for the proton on the chiral carbon (CH-NH₂).

Signals corresponding to the methylene (B1212753) protons (CH₂).

A signal for the methyl group protons adjacent to the chiral center (CH-CH₃).

A broad signal for the amine protons (NH₂), which may exchange with deuterium (B1214612) in solvents like D₂O.

The presence of the sharp, intense signal for the tert-butyl group is a hallmark of this moiety in NMR. nih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would confirm the presence of all eight carbon atoms in the molecule, including:

The carbonyl carbon of the ester group (~170 ppm).

The quaternary carbon and the methyl carbons of the tert-butyl group.

The three distinct carbons of the aminobutanoate backbone.

While standard NMR cannot distinguish between enantiomers, it is indispensable for verifying the compound's structural integrity before proceeding with chiral analysis.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Feature |

| -C(C H₃)₃ | ¹³C | ~28 | Quartet | Tert-butyl methyls |

| -C (CH₃)₃ | ¹³C | ~81 | Singlet | Tert-butyl quaternary |

| -C H(NH₂)- | ¹³C | ~45-50 | Doublet | Chiral center |

| -C H₂- | ¹³C | ~40-45 | Triplet | Methylene |

| -C H₃ | ¹³C | ~20-25 | Quartet | Methyl |

| -C =O | ¹³C | ~171 | Singlet | Carbonyl |

| -C(CH ₃)₃ | ¹H | ~1.4 | Singlet (9H) | High intensity tert-butyl signal |

| -CH (NH₂)- | ¹H | ~3.0-3.5 | Multiplet (1H) | Proton at chiral center |

| -CH ₂- | ¹H | ~2.2-2.5 | Multiplet (2H) | Diastereotopic protons |

| -CH ₃ | ¹H | ~1.1-1.3 | Doublet (3H) | Coupling to chiral center proton |

| -NH ₂ | ¹H | ~1.5-2.5 | Broad Singlet (2H) | Exchangeable protons |

Note: Predicted values are estimates. Actual chemical shifts are dependent on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a definitive method for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.

For this compound, with a molecular formula of C₈H₁₇NO₂, the theoretical exact mass of the neutral molecule is 159.12593. In practice, analysis is often performed on the protonated molecule, [M+H]⁺. HRMS analysis by techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to verify this exact mass. The experimentally observed mass-to-charge ratio (m/z) is compared to the calculated value. A minimal difference between these values provides high confidence in the identity of the compound, distinguishing it from other potential molecules with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound This table represents a theoretical example of expected HRMS results and is not derived from specific experimental data.

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|

This level of precision is critical for confirming the successful synthesis of the target molecule and for identifying potential impurities in a sample.

In-Process Analytical Monitoring Techniques for Reaction Progress

Effective synthesis of this compound requires careful monitoring to optimize reaction conditions and maximize yield and purity. In-process analytical monitoring allows chemists to track the consumption of reactants and the formation of products in real-time or near-real-time.

A common method for monitoring the synthesis of β-amino esters is High-Performance Liquid Chromatography (HPLC). For a reaction producing this compound, a reversed-phase HPLC method would likely be employed. Aliquots can be withdrawn from the reaction mixture at specific time intervals and analyzed. The chromatogram would show peaks corresponding to starting materials, intermediates, the final product, and any by-products. By integrating the peak areas, the relative concentrations of these species can be determined as a function of time. This data is invaluable for assessing reaction kinetics, determining the point of reaction completion, and identifying the formation of any impurities. For example, in an esterification reaction, one would observe the decrease in the peak area of the starting carboxylic acid and the corresponding increase in the peak area of the tert-butyl ester product.

Table 2: Representative In-Process HPLC Monitoring of a Reaction to Form this compound This table is a representative example of expected in-process monitoring data and is not based on published experimental results.

| Reaction Time (hours) | Starting Material (%) | This compound (%) | By-product (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 75.2 | 24.1 | 0.7 |

| 2 | 48.5 | 50.3 | 1.2 |

| 4 | 15.8 | 82.5 | 1.7 |

| 6 | 2.1 | 95.9 | 2.0 |

Such monitoring ensures that the reaction is stopped at the optimal time, preventing the formation of degradation products and simplifying the subsequent purification process.

Applications of Tert Butyl 3r 3 Aminobutanoate in Complex Molecule Synthesis

Utility as a Chiral Building Block for Pharmaceutical Intermediates

The enantiopure nature of tert-butyl (3R)-3-aminobutanoate is frequently exploited in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation allows for the precise construction of stereocenters, which is often critical for the biological activity and safety profile of a drug.

Synthesis of Chiral Anti-HIV Drug Precursors (e.g., Dolutegravir)

While this compound itself is not directly a precursor, the closely related chiral intermediate, (R)-3-aminobutanol, is essential for the synthesis of the anti-HIV drug Dolutegravir. eurekaselect.com Dolutegravir is a second-generation HIV integrase strand transfer inhibitor. The synthesis of Dolutegravir involves the reaction of (R)-3-aminobutanol with other complex intermediates. eurekaselect.comgoogle.commdpi.com The (R)-configuration of the 3-aminobutanol moiety is crucial for the drug's efficacy. Various synthetic routes have been developed to produce (R)-3-aminobutanol with high purity, often starting from precursors that can be converted to this key chiral alcohol. semanticscholar.org

Intermediates for Antiepileptic Drugs (e.g., Brivaracetam)

In the synthesis of the antiepileptic drug Brivaracetam, a derivative of this compound, specifically (R)-tert-butyl-3-(aminomethyl)hexanoate, serves as a key intermediate. nih.govresearchgate.net One synthetic approach for Brivaracetam involves the reaction of this hexanoate derivative with 2-hydroxy-butanenitrile. nih.gov This is followed by a resolution step and subsequent lactamization and reduction to yield Brivaracetam. nih.gov The stereochemistry of the final product is critical for its high affinity towards the synaptic vesicle glycoprotein 2A (SV2A), the target protein for its anticonvulsant activity. researchgate.netnih.gov

Precursors for Sirtuin 5 Deacylase Inhibitors

Sirtuin 5 (SIRT5) is a mitochondrial protein deacylase that plays a role in various cellular processes, including metabolism and ROS detoxification. nih.gov Dysregulation of sirtuins has been linked to various diseases, making them important therapeutic targets. While direct synthesis of SIRT5 inhibitors using this compound is not prominently documented in the provided search results, the development of sirtuin inhibitors often involves the synthesis of complex molecules with specific stereochemistry where chiral building blocks are essential. For instance, the synthesis of dual Sirt2/HDAC6 inhibitors involves multi-step reactions including amide couplings and click chemistry to assemble the final complex molecule. nih.govacs.org The principles of using chiral synthons to achieve desired stereochemistry are fundamental in the design of such targeted inhibitors.

Integration into Natural Product Total Synthesis

The structural complexity and stereochemical richness of natural products often necessitate the use of chiral building blocks like this compound to achieve efficient and stereoselective total syntheses.

Role in the Synthesis of Alkaloids (e.g., Indolizidine Alkaloids)

This compound and its derivatives have been utilized in the enantioselective total synthesis of indolizidine alkaloids, a class of compounds isolated from various natural sources, including the skin secretions of neotropical frogs. rsc.orgpitt.edu For example, investigations into the synthesis of indolizidine 223A have employed diastereomeric tert-butyl 3-amino-2-ethylhexanoates as chiral building blocks. rsc.org These intermediates are then elaborated through a series of reactions, including the formation of enaminones and subsequent cyclization, to construct the core indolizidine scaffold. rsc.org The synthesis of other indolizidine alkaloids, such as (-)-indolizidine 167B and (-)-indolizidine 209D, also relies on stereocontrolled synthetic strategies where chiral precursors are fundamental. researchgate.net

Application in Peptide and Peptidomimetic Chemistry

The field of peptide and peptidomimetic chemistry focuses on designing and synthesizing molecules that can mimic the structure and function of natural peptides while offering improved therapeutic properties, such as enhanced stability and oral bioavailability. nih.govcnr.it

Incorporating non-natural amino acids, such as β-amino acids derived from this compound, into peptide sequences is a key strategy in peptidomimetic design. nih.gov These β-peptides can adopt stable secondary structures, similar to their α-peptide counterparts, and are often resistant to enzymatic degradation. nih.gov The use of bulky side chains, like the tert-butyl group, can also be of significant interest in the synthesis of novel unnatural amino acids for creating pharmaceutically relevant peptides. researchgate.net The ability to introduce specific stereochemistry through chiral building blocks like this compound is crucial for designing peptidomimetics that can effectively interact with their biological targets. nih.gov

Table of Key Intermediates and Final Products

| Precursor/Intermediate | Application | Final Product Example |

| (R)-3-aminobutanol | Synthesis of Anti-HIV Drug | Dolutegravir |

| (R)-tert-butyl-3-(aminomethyl)hexanoate | Synthesis of Antiepileptic Drug | Brivaracetam |

| Diastereomeric tert-butyl 3-amino-2-ethylhexanoates | Total Synthesis of Alkaloids | Indolizidine 223A |

Incorporation into Non-Canonical Amino Acid Building Blocks

This compound is itself a non-canonical β-amino acid derivative. Non-canonical amino acids (ncAAs) are those not found among the 20 common proteinogenic α-amino acids and are crucial in the field of medicinal chemistry for designing peptidomimetics. nih.govresearchgate.net The incorporation of ncAAs, such as β-amino acids, into peptide sequences is a key strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and limited bioavailability. nih.govproquest.comeurekaselect.com

The structure of this compound, having two carbon atoms separating the amino and carboxyl termini, imparts unique conformational properties when it is incorporated into a peptide backbone. nih.govproquest.comeurekaselect.com This structural alteration makes the resulting peptidomimetic resistant to degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. nih.govproquest.com Furthermore, the presence of the chiral center at the β-carbon (the R-configuration in this case) allows for precise control over the stereochemistry of the final molecule, which is critical for its biological activity. The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid, preventing it from reacting during coupling reactions while the free amine is available for peptide bond formation.

The use of β-amino acids like this compound significantly expands the structural diversity available for molecular design, enabling the synthesis of peptidomimetics with enhanced therapeutic potential, including receptor agonists and antagonists, and peptidase inhibitors. nih.govproquest.comeurekaselect.com

Use in Solid-Phase Peptide Synthesis for Biologically Active Peptidic Drug Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. In one of the most common and milder strategies, the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) method, the tert-butyl (t-Bu) group plays a critical role as a protecting group for the side chains of various amino acids. seplite.comnih.gov

The tert-butyl ester in this compound is analogous to the t-Bu groups used to protect the acidic side chains of amino acids like aspartic acid and glutamic acid. seplite.comgoogle.com This protection is vital as it prevents the side-chain carboxyl groups from participating in unwanted side reactions during the peptide bond formation steps. The t-Bu protecting group is stable under the basic conditions used to remove the N-terminal Fmoc group but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. seplite.com

The compatibility of the tert-butyl protecting group with the Fmoc strategy makes building blocks like this compound highly useful for incorporation into peptide sequences using standard SPPS techniques. nih.gov This allows for the synthesis of biologically active peptidic drug analogues containing β-amino acid residues, which can induce specific secondary structures (e.g., turns, sheets, and helices) and enhance the pharmacological profile of the parent peptide.

| SPPS Strategy | Nα-Protection | Side-Chain Protection | Cleavage Condition | Role of Tert-butyl Group |

| Fmoc/t-Bu | Fmoc (Base-labile) | t-Bu ethers/esters (Acid-labile) | Strong Acid (e.g., TFA) | Protects side-chain carboxyl/hydroxyl groups. seplite.comgoogle.com |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (HF-labile) | Strong Acid (e.g., HF) | Can be part of the Nα-Boc protecting group. nih.gov |

Development of Novel Materials and Chiral Ligands

The intrinsic chirality and bifunctional nature of this compound make it an attractive starting material for the synthesis of novel materials and, particularly, chiral ligands for asymmetric catalysis. Chiral ligands are essential for enantioselective synthesis, a field focused on producing a specific enantiomer of a chiral molecule, which is critically important in the pharmaceutical industry.

Derivatives of chiral amino acids are widely used as the basis for developing libraries of chiral ligands. rsc.org For instance, chiral β-amino alcohols, which can be readily synthesized from β-amino acids, are precursors to valuable β-aminophosphine ligands. rsc.org These ligands have proven effective in a range of metal-catalyzed asymmetric transformations. The synthetic pathway often involves the reduction of the carboxylic acid functionality (after deprotection of the tert-butyl ester) to an alcohol, followed by further modification.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of Tert-butyl (3R)-3-aminobutanoate is often achieved through the catalytic hydrogenation of a prochiral precursor, typically tert-butyl 3-aminocrotonate or a related enamine derivative. The elucidation of the reaction mechanism for this transformation is crucial for optimizing reaction conditions and catalyst design to achieve high enantioselectivity. Transition-metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands, are frequently employed for this purpose. nih.gov

The generally accepted mechanism for the Rh-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. This pathway can be summarized in the following key steps:

Substrate Coordination: The prochiral enamine substrate coordinates to the chiral Rh-catalyst.

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, forming a dihydride complex.

Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the coordinated enamine, forming a metal-alkyl intermediate. This step is often the rate-determining and enantioselective step.

Reductive Elimination: The second hydride ligand transfers to the α-carbon, leading to the formation of the saturated product, this compound, and regeneration of the active catalyst.

For Ru-catalyzed hydrogenations, particularly with catalysts like Ru-BINAP, a similar catalytic cycle is proposed, often involving a Ru-dihydride species. The precise mechanism and the nature of the active catalytic species can be influenced by the specific ligand and reaction conditions.

Transition State Analysis in Catalytic Transformations

Transition state analysis is a powerful tool for understanding the origin of enantioselectivity in these catalytic hydrogenations. The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific manner to minimize steric hindrance.

In the context of synthesizing this compound, the chiral phosphine ligand directs the hydrogenation to one face of the double bond of the enamine precursor. The transition state leading to the (R)-enantiomer is favored because it represents a lower energy pathway with fewer non-bonded interactions compared to the transition state leading to the (S)-enantiomer. The bite angle of the chiral bisphosphine ligand plays a significant role in defining the geometry and rigidity of the transition state, thereby influencing the enantioselectivity. acs.org

Computational Modeling of Stereoselectivity and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of asymmetric catalysis. These methods allow for the detailed modeling of reaction pathways and the quantification of energy differences between various intermediates and transition states.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations provide valuable insights into the reaction mechanism and the factors controlling stereoselectivity in the synthesis of chiral compounds. For the asymmetric hydrogenation of precursors to this compound, DFT studies can be employed to:

Model Catalyst-Substrate Interactions: DFT can be used to visualize and analyze the three-dimensional structure of the catalyst-substrate complex, identifying key interactions such as hydrogen bonding and steric repulsion that influence the preferred binding mode.

Calculate Transition State Energies: By calculating the energies of the diastereomeric transition states, DFT can predict the enantiomeric excess (ee) of the reaction. These theoretical predictions can then be compared with experimental results to validate the proposed mechanistic model. For instance, a lower calculated activation energy for the transition state leading to the (R)-product would be consistent with the experimental observation of high enantioselectivity for this compound.

Investigate Ligand Effects: DFT allows for the systematic in-silico modification of the chiral ligand structure to understand how electronic and steric properties impact catalytic activity and selectivity. This can guide the rational design of new and more effective catalysts.

A representative DFT study on a similar system, the asymmetric hydrogenation of a related enamide, might involve mapping the potential energy surface of the entire catalytic cycle. The results would highlight the key intermediates and transition states, providing a quantitative basis for the observed stereoselectivity. For example, calculations might reveal that the stability of the initial catalyst-substrate adduct and the subsequent migratory insertion step are the primary determinants of the final product's chirality.

Future Perspectives and Emerging Trends in Research

Development of More Efficient and Sustainable Synthetic Routes for Chiral Beta-Amino Esters

The synthesis of chiral β-amino esters, including tert-butyl (3R)-3-aminobutanoate, is moving towards greener and more economical processes. Traditional methods often involve multiple steps, including protection and deprotection, which can be inefficient. Current research aims to overcome these limitations.

One promising approach is the use of biocatalysis. For instance, ω-transaminases are being employed for the enzymatic synthesis of chiral amines, offering an eco-friendly alternative to chemical processes. researchgate.net The immobilization of these enzymes allows for easier recovery and reuse, contributing to the sustainability of the process. researchgate.net Lipase-catalyzed hydrolysis is another efficient enzymatic method for the resolution of racemic β-amino esters, yielding enantiomers with high purity. mdpi.com Research has demonstrated the use of Lactobacillus kefir in the asymmetric synthesis of related chiral building blocks, achieving high diastereomeric excess. nih.gov

In addition to biocatalysis, new chemical methods are being developed. A novel and efficient method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a green and sustainable option. rsc.org The development of one-pot reactions, such as the Mannich reaction under nano-catalytic and solvent-free conditions, also provides a more efficient route to chiral β-aminoketones, which can be precursors to β-amino esters. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral β-Amino Esters

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., ω-Transaminases, Lipases) | Use of enzymes for stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and cost of cofactors. |

| Asymmetric Hydrogenation | Use of chiral catalysts to stereoselectively add hydrogen to a double bond. | High efficiency and enantioselectivity. | Requires specialized catalysts and equipment. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder reaction conditions. | Catalyst loading and turnover numbers can be a limitation. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and efficiency. rsc.org | Initial setup costs and potential for clogging. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The quest for higher enantioselectivity in the synthesis of chiral molecules like this compound is a major driver of catalyst innovation. The development of novel catalytic systems is crucial for achieving the high levels of purity required for pharmaceutical applications.

Recent advancements include the use of chiral β-aminophosphine derivatives as ligands in metal-catalyzed reactions or as organocatalysts themselves. rsc.orgrsc.org These catalysts have shown promise in a variety of asymmetric transformations. rsc.org The design of these ligands is critical, with the goal of creating a chiral environment around the metal center that can effectively control the stereochemical outcome of the reaction. For example, amino acid-derived axially chiral biaryl phosphine (B1218219) ligands have been developed for palladium-catalyzed desymmetrization reactions, demonstrating that it's possible to achieve precise long-range stereocontrol. acs.org

Enzymatic cascade reactions are also being explored to create more efficient one-pot syntheses of chiral amines. acs.org These cascades can combine multiple enzymatic steps to convert a simple starting material into a complex chiral product with high enantioselectivity. acs.org

Table 2: Examples of Novel Catalytic Systems

| Catalytic System | Type of Reaction | Key Advantages |

|---|---|---|

| Immobilized ω-Transaminases | Asymmetric synthesis of chiral amines | Enzyme reusability, suitable for continuous flow processes. researchgate.net |

| Chiral β-Aminophosphine Ligands | Metal-catalyzed asymmetric synthesis | High enantioselectivity, tunable electronic and steric properties. rsc.orgrsc.org |

| Amino Acid-Derived Ionic Chiral Catalysts | Palladium-catalyzed cross-coupling | Long-range stereocontrol through ionic interactions. acs.org |

Expansion of Applications in New Therapeutic Areas

While this compound is a valuable building block, research is also focused on the therapeutic potential of the final compounds derived from it. One of the most significant applications is in the development of inhibitors for human sirtuin 3 (SIRT3), a mitochondrial deacetylase. nih.govnih.gov SIRT3 is implicated in a variety of human diseases, including age-related disorders, cancer, and metabolic diseases, making it a promising therapeutic target. nih.govnih.gov Small-molecule inhibitors and activators of SIRT3 are being actively investigated for their potential in drug discovery. nih.gov

The broader class of β-amino acids and their derivatives are also being explored for a range of therapeutic applications. They are known to be key intermediates for the synthesis of various pharmaceuticals, including cholesterol-lowering agents. nih.gov

Advancements in Flow Chemistry for Chiral Synthesis (General Relevance)

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chiral compounds. By conducting reactions in a continuous stream through a reactor, it offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.org

For the synthesis of chiral molecules, flow chemistry allows for precise control over reaction parameters, which can lead to higher selectivity and yields. It is particularly well-suited for reactions that are difficult to control in batch, such as highly exothermic or fast reactions. The integration of in-line analysis and purification can further streamline the manufacturing process. A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems, which proved to be more efficient and versatile than batch processes. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization (General Relevance)

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. These technologies can analyze vast amounts of data from the chemical literature to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

In the context of chiral synthesis, AI and ML can be used to:

Predict Enantioselectivity: Machine learning models can be trained to predict the enantiomeric excess of a reaction based on the catalyst, substrate, and reaction conditions.

Optimize Reaction Conditions: AI algorithms can explore a wide range of reaction parameters to identify the optimal conditions for maximizing yield and selectivity. omicsonline.org

Discover New Catalysts: By understanding the relationship between catalyst structure and performance, machine learning can help in the design of new and more effective chiral catalysts.

Improve Process Stability: In biocatalysis, machine learning is being used to engineer more stable enzymes, which is crucial for their industrial application. uga.edu

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving" laboratories that can accelerate the discovery and development of new chiral molecules like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the stereoselective synthesis of tert-butyl (3R)-3-aminobutanoate?

- Methodological Answer : Asymmetric Mannich reactions or enzymatic resolutions are commonly employed. For example, asymmetric catalysis using chiral auxiliaries (e.g., oxazolidinones) can achieve high enantiomeric excess (ee) . Chiral HPLC or polarimetry should be used to verify stereochemical purity . Storage below -20°C is critical to prevent racemization .